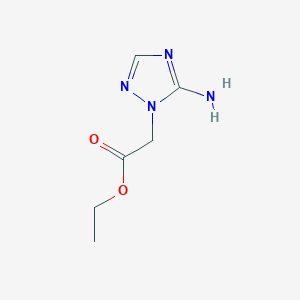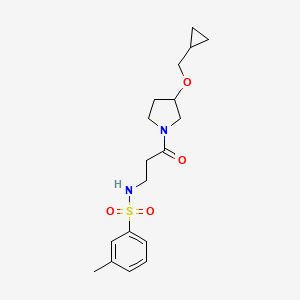
1-Acetamidocyclopropancarbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetamidocyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.142. The purity is usually 95%.
BenchChem offers high-quality 1-Acetamidocyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetamidocyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ethylensynthese in der Pflanzenphysiologie
1-Acetamidocyclopropancarbonsäure ist ein Vorläufer bei der Biosynthese von Ethylen, einem Pflanzenhormon, das eine Vielzahl von Entwicklungsprozessen und Reaktionen auf biotische und abiotische Belastungen reguliert . Die Verbindung wird aus S-Adenosyl-L-Methionin (SAM) durch ACC-Synthasen (ACSs) synthetisiert und anschließend durch ACC-Oxidasen (ACOs) zu Ethylen oxidiert .
Ethylenunabhängige Wachstumsregulation
Neuere Studien legen nahe, dass this compound auch eine Signalfunktion unabhängig von der Ethylensynthese spielen kann. Dazu gehört die Beteiligung an der Zellwandsignalgebung, der Teilung von Hüllzellen und der Pathogenvirulenz .
Synthese von nicht-proteinogenen Aminosäuren
Als nicht-proteinogene Aminosäure dient this compound als Baustein für die Synthese anderer biologisch aktiver Verbindungen. Sie wird bei der Herstellung von Aminosäuren verwendet, die nicht direkt von der DNA kodiert sind, aber eine Rolle bei der Pflanzenwachstumsregulation und als pharmazeutische Zwischenprodukte spielen .
Peptidomimetika und Wirkstoffdesign
Die strukturelle Starrheit von this compound macht sie zu einem idealen Kandidaten für die Entwicklung von Peptidomimetika. Dies sind Moleküle, die die Struktur von Peptiden nachahmen und im Wirkstoffdesign zur Modulation biologischer Prozesse eingesetzt werden .
Antivirale Mittel
Derivate von this compound wurden auf ihr Potenzial als antivirale Mittel untersucht. So zeigt beispielsweise Dehydrocoronaminsäure, ein Derivat, eine hohe Aktivität gegen die NS3/4A-Protease des Hepatitis-C-Virus .
Pflanzenwachstumsregulatoren
Von this compound abgeleitete Verbindungen fungieren als Pflanzenwachstumsregulatoren. Sie können verschiedene Aspekte der Pflanzenentwicklung beeinflussen, wie z. B. Samenkeimung, Wurzelwachstum, Blüte, Fruchtreifung und Seneszenz .
Wirkmechanismus
Target of Action
1-Acetamidocyclopropanecarboxylic acid, also known as 1-acetylamino-1-cyclopropanecarboxylic acid, is a derivative of the amino acid lysine . It is the direct precursor of the plant hormone ethylene . The primary targets of this compound are ACC synthases (ACSs) and ACC oxidases (ACOs), which are key enzymes in the ethylene biosynthesis pathway .
Mode of Action
The interaction of 1-acetamidocyclopropanecarboxylic acid with its targets involves a series of biochemical reactions. It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . This compound can bind reversibly to the kringle domain of plasminogen and block the binding of plasminogen to fibrin, thereby reducing fibrinolysis .
Biochemical Pathways
1-Acetamidocyclopropanecarboxylic acid plays a crucial role in the ethylene biosynthesis pathway . This pathway starts with the conversion of the amino acid methionine to S-adenosyl
Biochemische Analyse
Biochemical Properties
1-Acetamidocyclopropanecarboxylic acid is involved in the biosynthesis of ethylene, a plant hormone that regulates many aspects of plant growth and development . The first committed and generally rate-limiting step in ethylene biosynthesis is the conversion of S-adenosyl-methionine to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase (ACS) .
Cellular Effects
The effects of 1-acetamidocyclopropanecarboxylic acid on cells are primarily related to its role in the production of ethylene . Ethylene influences many aspects of plant growth and development, including germination, leaf and floral senescence and abscission, fruit ripening, and the response to abiotic and biotic stress .
Molecular Mechanism
The molecular mechanism of 1-acetamidocyclopropanecarboxylic acid involves its conversion into ethylene. This process is catalyzed by ACC oxidase (ACO), an enzyme that converts ACC into ethylene . This reaction is the final step in the ethylene biosynthesis pathway .
Metabolic Pathways
1-Acetamidocyclopropanecarboxylic acid is involved in the ethylene biosynthesis pathway . This pathway begins with the conversion of the amino acid methionine to S-adenosyl-methionine (AdoMet) by the enzyme AdoMet synthetase . The subsequent steps involve the conversion of AdoMet to ACC by ACC synthase (ACS), and finally, the conversion of ACC to ethylene by ACC oxidase (ACO) .
Subcellular Localization
Some studies suggest that ACC oxidase, the enzyme that converts ACC into ethylene, may be localized at the plasma membrane
Eigenschaften
IUPAC Name |
1-acetamidocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(8)7-6(2-3-6)5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSVVEDRQXFLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-cyanocyclohexyl)-2-({3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}amino)propanamide](/img/structure/B2593101.png)
![6-ethyl-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4H-chromen-4-one](/img/structure/B2593102.png)
![7-chloro-3-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2593103.png)

![N-(4-methylphenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2593107.png)


![2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2593115.png)
![N-(3-(1H-pyrrol-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2593116.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2593117.png)

